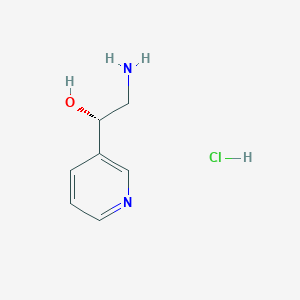

(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-2-amino-1-pyridin-3-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVFSIPPTOOMTI-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)[C@@H](CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416354-93-2 | |

| Record name | 3-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416354-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral amino alcohol derivative of significant interest in pharmaceutical research and development. Its structural features, comprising a pyridine ring and a chiral amino alcohol moiety, make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundation for its use in drug discovery and chemical synthesis.

Chemical Structure and Identification

The identity of this compound is defined by its specific stereochemistry and salt form. Accurate identification is paramount for reproducible research and development.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1416354-93-2 | [1][][3] |

| Molecular Formula | C₇H₁₁ClN₂O | [] |

| Molecular Weight | 174.63 g/mol | [] |

| Chemical Structure |  | - |

Note: The stereochemistry at the carbinol center is of the (S) configuration, a critical factor influencing its biological activity and interaction with other chiral molecules.

Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, stability, and bioavailability.

Melting Point

The melting point is a key indicator of purity. For this compound, a melting point range has been reported.

| Property | Value | Source |

| Melting Point | 150–160 °C | [1] |

Experimental Insight: A broad melting range may suggest the presence of impurities or different polymorphic forms. It is crucial to perform a calibrated melting point determination, often by differential scanning calorimetry (DSC), to obtain a more precise value and to investigate potential polymorphic transitions.

Solubility Profile

Expected Solubility:

-

Water: High solubility is anticipated due to the presence of the hydrochloride salt, which readily dissociates in aqueous media.

-

Alcohols (e.g., Ethanol, Methanol): Good solubility is expected due to the polar nature of the amino alcohol functionality.

-

Aprotic Solvents (e.g., DMSO, DMF): Likely to be soluble.

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected.

Protocol for Solubility Determination:

A standardized protocol to determine the equilibrium solubility involves the shake-flask method.

-

Preparation: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Filter or centrifuge the suspension to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality in Experimental Design: The choice of agitation time is critical to ensure that the system has reached thermodynamic equilibrium, providing a true measure of solubility rather than a kinetic value. Temperature control is equally important as solubility is temperature-dependent.

Caption: Workflow for Equilibrium Solubility Determination.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter for solid dosage form stability. As a hydrochloride salt, (S)-2-Amino-1-(pyridin-3-yl)ethanol is likely to exhibit some degree of hygroscopicity.

Experimental Protocol for Hygroscopicity Assessment:

Dynamic Vapor Sorption (DVS) is the standard method for evaluating hygroscopicity.

-

Sample Preparation: A small, accurately weighed sample is placed in the DVS instrument.

-

Drying: The sample is dried under a stream of dry nitrogen to establish a baseline mass.

-

Sorption/Desorption Cycle: The relative humidity (RH) is incrementally increased (e.g., from 0% to 90% in 10% steps), and the mass change is recorded at each step until equilibrium is reached. This is followed by a desorption cycle where the RH is decreased.

-

Data Analysis: A sorption-desorption isotherm is plotted, showing the mass of water absorbed as a function of RH.

Expert Interpretation: The shape of the isotherm can reveal information about the mechanism of water uptake (e.g., surface adsorption, absorption into the bulk, or deliquescence). The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).

Spectroscopic Characterization

Spectroscopic data provides unequivocal confirmation of the chemical structure and purity of the compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methine proton of the carbinol group, the methylene protons adjacent to the amino group, and the exchangeable protons of the hydroxyl and ammonium groups. The coupling patterns and chemical shifts would be characteristic of the structure.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to each unique carbon atom in the molecule, including the carbons of the pyridine ring and the aliphatic side chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

-

N-H stretch: Bands in the 3000-3400 cm⁻¹ region corresponding to the ammonium group.

-

C-H stretch: Signals for aromatic and aliphatic C-H bonds.

-

C=C and C=N stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ range.

-

C-O stretch: A band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the free base. Under electrospray ionization (ESI) in positive mode, the expected molecular ion peak [M+H]⁺ would correspond to the mass of the free base (C₇H₁₀N₂O), which is approximately 139.08 m/z.

Crystalline Properties

The solid-state properties of a pharmaceutical compound, such as its crystal form, can significantly impact its physical and chemical stability, as well as its manufacturing properties.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties, including melting point and solubility. A thorough polymorphic screen is a critical step in drug development to identify the most stable crystalline form. Techniques such as X-ray powder diffraction (XRPD), DSC, and thermogravimetric analysis (TGA) are used to identify and characterize different polymorphs.

Caption: Workflow for Polymorphic Screening.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

-

Storage Conditions: The compound should be stored in a well-sealed container, protected from light and moisture. Refrigeration at 2-8 °C is recommended for long-term storage.

-

Stability: As a hydrochloride salt, it is expected to be more stable than the free base. However, it may be susceptible to degradation under high humidity or exposure to strong bases.

Conclusion

This technical guide has outlined the key physical properties of this compound. While some specific experimental data is not yet widely available, this document provides a robust framework for researchers and drug development professionals to understand and evaluate this promising chiral building block. The provided experimental protocols and expert insights are intended to guide further characterization and application of this compound in the pursuit of novel therapeutics.

References

Sources

(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride chemical structure

An In-Depth Technical Guide to (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

Abstract

This compound is a chiral amino alcohol of significant interest in modern synthetic chemistry. Its unique structure, featuring a stereogenic center adjacent to both a hydroxyl and an amino group, combined with the presence of a pyridine moiety, makes it a highly valuable building block (chiral pool) for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It covers the compound's fundamental properties, validated strategies for its stereoselective synthesis and purification, detailed protocols for its analytical characterization, and a discussion of its applications. The methodologies described herein are grounded in established chemical principles to ensure both scientific integrity and practical utility.

Molecular and Physicochemical Profile

(S)-2-Amino-1-(pyridin-3-yl)ethanol is a β-amino alcohol derivative. The hydrochloride salt form is typically used to enhance stability and improve solubility in aqueous and protic solvents, which is a critical attribute for both synthetic manipulation and biological assays.[1][2]

Chemical Structure

The structure consists of a pyridine ring substituted at the 3-position with a 2-amino-1-ethanol chain. The chiral center is at the carbon atom bearing the hydroxyl group (C1 of the ethanol chain), with the stereochemistry specified as (S).

Caption: Chemical structure of this compound.

Physicochemical Properties

The key properties of the compound are summarized below. Researchers should always refer to the Certificate of Analysis from their specific supplier for lot-specific data.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁ClN₂O | [1] |

| Molecular Weight | 174.63 g/mol | [1] |

| CAS Number | 1416354-93-2 | [3] |

| Alternate CAS | 50461-59-1 | [1] |

| Appearance | White to off-white solid | [4] |

| Storage Conditions | 2–8°C, under dry conditions | [1] |

| Melting Point | Not consistently reported in literature. Empirical determination is recommended. |

Synthesis and Enantiomeric Separation

Obtaining this compound in high enantiomeric purity (>98% ee) is critical for its application in pharmaceutical synthesis, as stereochemistry dictates pharmacological efficacy.[1] Two primary strategies are employed: direct asymmetric synthesis or resolution of a racemic mixture.

Strategy A: Asymmetric Synthesis via Ketone Reduction

A robust and widely adopted method for synthesizing chiral amino alcohols is the asymmetric reduction of a prochiral ketone precursor.[5][6] In this case, the precursor would be 2-amino-1-(pyridin-3-yl)ethanone, which is typically protected (e.g., as an N-Boc derivative) before reduction. The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst, is a field-proven method for achieving high enantioselectivity in such transformations.[7]

Caption: Workflow for Asymmetric Synthesis via CBS Reduction.

Representative Protocol: Asymmetric Reduction

-

Inert Atmosphere: To a flame-dried, round-bottom flask under an argon atmosphere, add N-Boc-2-amino-1-(pyridin-3-yl)ethanone (1.0 eq).

-

Solvent & Cooling: Dissolve the ketone in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Catalyst Addition: Add a solution of the (R)-2-Methyl-CBS-oxazaborolidine catalyst (approx. 0.1 eq) in toluene dropwise.

-

Reducing Agent: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (approx. 1.0-1.2 eq) via syringe over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, cool the reaction back to 0°C and quench by the slow, dropwise addition of methanol until gas evolution ceases.

-

Work-up & Purification: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting N-Boc protected amino alcohol by silica gel column chromatography.

-

Deprotection: Dissolve the purified intermediate in 1,4-dioxane and treat with a solution of 4M HCl in dioxane. Stir at room temperature for 2-4 hours.

-

Isolation: Concentrate the mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to afford this compound.

Strategy B: Chiral Resolution of Racemic Mixture

An alternative, classical approach is to synthesize the racemic amino alcohol and then separate the enantiomers. The most common industrial method for this is through the formation of diastereomeric salts using a chiral resolving agent.[8][9] The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Representative Protocol: Chiral Resolution

-

Dissolution: Dissolve racemic 2-amino-1-(pyridin-3-yl)ethanol (1.0 eq) in a minimal amount of a hot protic solvent, such as ethanol or methanol.

-

Resolving Agent: In a separate flask, dissolve a chiral resolving acid, such as D-(-)-tartaric acid (0.5 eq), in the same hot solvent.

-

Salt Formation: Slowly add the tartaric acid solution to the racemic amine solution.

-

Crystallization: Allow the combined solution to cool slowly to room temperature, then potentially to 0-4°C, to promote the crystallization of the less soluble diastereomeric salt (e.g., the (S)-amine-D-tartrate salt).

-

Isolation & Purification: Collect the crystals by vacuum filtration. The diastereomeric purity can be enhanced by one or more recrystallizations from the same solvent system.

-

Liberation of Free Amine: Suspend the purified diastereomeric salt in water and basify with an aqueous solution of NaOH (e.g., 2M) to a pH > 10.

-

Extraction: Extract the liberated enantiomerically pure (S)-amine into an organic solvent like dichloromethane or ethyl acetate.

-

Salt Formation: Dry the combined organic extracts, filter, and treat with a stoichiometric amount of HCl (e.g., as a solution in ether or dioxane) to precipitate the final hydrochloride salt product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, identity, and purity (both chemical and enantiomeric) of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for structural elucidation. Samples are typically dissolved in a deuterated solvent such as D₂O or DMSO-d₆.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Reference the spectra to the residual solvent peak.[10]

Expected ¹H NMR Signals (in D₂O):

-

Pyridine Ring Protons (4H): Four signals in the aromatic region, expected between δ 7.5-9.0 ppm. Due to the substitution pattern, they will appear as complex multiplets or distinct doublets/triplets. The proton at C2 (between the nitrogen and the substituent) will be the most downfield.

-

Methine Proton (-CH(OH)-) (1H): A multiplet (likely a triplet or doublet of doublets) expected around δ 5.0 ppm, coupled to the adjacent methylene protons.

-

Methylene Protons (-CH₂NH₂-) (2H): Two diastereotopic protons that will appear as a complex multiplet, expected around δ 3.0-3.5 ppm, coupled to the methine proton.

-

Amine/Hydroxyl Protons: In D₂O, these protons will exchange with the solvent and will likely not be observed.

Expected ¹³C NMR Signals (in D₂O):

-

Pyridine Ring Carbons (5C): Five signals in the aromatic region, expected between δ 120-155 ppm.

-

Methine Carbon (-CH(OH)-) (1C): One signal expected around δ 70-75 ppm.

-

Methylene Carbon (-CH₂NH₂-) (1C): One signal expected around δ 45-50 ppm.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining enantiomeric purity or enantiomeric excess (ee). Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating amino alcohol enantiomers.[1][11]

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

-

System: An HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based CSP, such as Chiralpak® IA or Chiralpak® AD-H (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase (Normal Phase): A mixture of n-Hexane and a polar alcohol like isopropanol (IPA) or ethanol. A common starting point is 80:20 (Hexane:IPA). A small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape for basic analytes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 265 nm).

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample. To identify the peaks, inject analytical standards of the racemate and, if available, the individual enantiomers. The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is used to confirm the elemental composition. The expected output would be the exact mass of the protonated molecule [M+H]⁺, which should match the calculated value for C₇H₁₁N₂O⁺.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chiral intermediate.

-

Pharmaceutical Synthesis: Chiral amino alcohols are privileged structures in medicinal chemistry. They are key components in numerous active pharmaceutical ingredients (APIs), where the specific stereochemistry is essential for target binding and biological activity. This building block can be used to synthesize novel drug candidates for a range of therapeutic areas, including neurological disorders.[1]

-

Ligand Synthesis: The amino and hydroxyl groups can serve as coordination sites, making the molecule a precursor for chiral ligands used in asymmetric catalysis. These ligands can coordinate with transition metals to create catalysts that drive reactions to produce a specific enantiomer of a desired product.

-

Organic Synthesis: It serves as a multifunctional starting material. The amine can be acylated or alkylated, and the alcohol can be oxidized or used in nucleophilic substitutions, allowing for the construction of more complex molecular architectures with a defined stereocenter.

Safety and Handling

This compound is classified as hazardous and must be handled with appropriate precautions in a laboratory setting. The following information is a summary; always consult the full Safety Data Sheet (SDS) before use.

| Hazard Category | Precaution and Response |

| Acute Toxicity | H301 + H311: Toxic if swallowed or in contact with skin. Avoid ingestion and skin contact. Do not eat, drink, or smoke when using. Wear protective gloves and clothing. If swallowed, call a poison center or doctor immediately. |

| Corrosion/Irritation | H314: Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection. In case of contact, immediately remove contaminated clothing and rinse skin/eyes with water for several minutes. Seek immediate medical attention. |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. |

| Storage | Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place. |

| First Aid (Inhalation) | Move person to fresh air. Call a physician. |

References

-

Asensio, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. Available at: [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

-

Chemexpress. This compound | CAS 1416354-93-2. Available at: [Link]

-

Nakamura, Y., et al. (2020). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. Available at: [Link]

-

Wikipedia. Chiral resolution. Available at: [Link]

-

Ohe, Y., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

- Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis. Academic Press.

- Asensio, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1151.

- Zhang, Y., et al. (2025). Asymmetric Partial Reductions of Pyridines. Trends in Chemistry.

-

Asensio, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. Chirality. Available at: [Link]

-

Szymańska, A., & Drabowicz, J. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. ResearchGate. Available at: [Link]

-

Szymańska, A., & Drabowicz, J. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. MDPI. Available at: [Link]

- Novartis AG. (2021). U.S. Patent No. 8,829,195.

- Tanaka, M., & Nakano, T. (2010). Method of producing pyridine ethanol derivative. Google Patents.

-

Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]

- Özdemir, N., & Şahin, E. (2024). Phenyl(pyridin-2-yl)methanone asymmetric reduction using the novel inscribed design-focused multi-response nonlinear optimization model in the presence of Leuconostoc pseudomesenteroides N13 biocatalyst.

-

SpectraBase. 2-Amino-N-prop-2-enyl-3-pyridinecarboxamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]

-

ResearchGate. Representative 1 H-NMR spectra: (i) n-anilino ethanol (ii).... Available at: [Link]

-

Drugfuture. 2-AMINO-2-(PYRIDIN-3-YL)ACETONITRILE HYDROCHLORIDE. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1391592-02-1|(S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride|BLD Pharm [bldpharm.com]

- 3. This compound | 1416354-93-2 [amp.chemicalbook.com]

- 4. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectral Analysis of (S)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the expected spectral data for the chiral compound (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS: 1416354-93-2).[1] As a key building block in pharmaceutical and materials science, rigorous structural confirmation is paramount. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide moves beyond a simple listing of data, explaining the underlying chemical principles that give rise to the spectral features. Detailed, field-proven protocols for sample preparation and data acquisition are provided to ensure reliable and reproducible results.

Introduction: The Structural Significance of a Chiral Pyridyl Amino Alcohol

This compound is a chiral β-amino alcohol featuring a pyridin-3-yl substituent.[2] Its structure combines three critical pharmacophores: a chiral center, a primary amino group, and a pyridine ring. This unique combination makes it a valuable precursor in the synthesis of complex heterocyclic compounds and potential therapeutic agents.[2] The hydrochloride salt form enhances stability and aqueous solubility, which are crucial properties for handling and formulation.

Accurate spectral analysis is non-negotiable for confirming the identity, purity, and stereochemistry of such molecules. Each analytical technique—NMR, IR, and MS—provides a unique piece of the structural puzzle. This guide will dissect the expected output from each method, offering a comprehensive spectral "fingerprint" for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a hydrochloride salt of an amine, the choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices as they can solubilize the salt and allow for the observation of exchangeable protons (e.g., -OH, -NH₃⁺).[3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Due to the chiral center at C1, the adjacent methylene protons (H2a and H2b) are diastereotopic and are expected to appear as distinct signals, each coupling with the methine proton (H1) and with each other (geminal coupling). The protonation of the amino group to form an ammonium salt (-NH₃⁺) and potentially the pyridine nitrogen (depending on the pKa and solvent) will cause a significant downfield shift of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H8 (Py) | ~8.70 | d | ~2.0 | Proton ortho to the ring nitrogen, deshielded. |

| H6 (Py) | ~8.60 | dd | ~4.8, 1.5 | Proton ortho to the ring nitrogen, deshielded. |

| H7 (Py) | ~7.90 | dt | ~8.0, 2.0 | Proton ortho to the substituent, deshielded by ring currents. |

| H5 (Py) | ~7.50 | dd | ~8.0, 4.8 | Standard pyridine aromatic proton. |

| OH | ~5.5-6.0 | br s | - | Exchangeable proton on the hydroxyl group. |

| H1 | ~5.00 | dd | ~8.0, 4.0 | Methine proton, benzylic and adjacent to hydroxyl, deshielded. |

| NH₃⁺ | ~8.2-8.5 | br s | - | Exchangeable protons on the ammonium group, broad signal. |

| H2a/H2b | ~3.1-3.3 | m | - | Diastereotopic methylene protons adjacent to the chiral center and ammonium group. |

Causality Behind the Shifts: The electron-withdrawing nature of the protonated pyridine ring significantly deshields all aromatic protons, shifting them downfield. The H1 proton's position is influenced by both the adjacent aromatic ring and the electronegative oxygen atom. The diastereotopic nature of the H2 protons is a direct consequence of the C1 stereocenter, making their electronic environments non-equivalent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 (Py) | ~148.5 | Aromatic carbon adjacent to nitrogen. |

| C8 (Py) | ~147.0 | Aromatic carbon adjacent to nitrogen. |

| C7 (Py) | ~140.0 | Aromatic carbon bearing the substituent. |

| C5 (Py) | ~135.0 | Aromatic CH carbon. |

| C6 (Py) | ~124.0 | Aromatic CH carbon. |

| C1 | ~68.0 | Carbon bearing the hydroxyl group, deshielded. |

| C2 | ~45.0 | Carbon adjacent to the ammonium group. |

Expert Insight: The chemical shifts of the pyridine carbons are characteristic. Carbons directly attached to or alpha to the nitrogen atom are typically found further downfield.[4] The aliphatic carbons, C1 and C2, appear in the upfield region as expected, with their shifts influenced by the directly attached heteroatoms (oxygen and nitrogen).

NMR Experimental Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR Logical Workflow

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Absorption Bands

The hydrochloride salt structure will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C=N/C=C bonds.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) | Broad signal due to hydrogen bonding. |

| 3200-2800 (broad) | N-H stretch | Ammonium (-NH₃⁺) | Broad, strong absorptions characteristic of ammonium salts. |

| ~3050 | C-H stretch | Aromatic (sp²) | Sharp peaks, typical for C-H bonds on a pyridine ring. |

| ~2950 | C-H stretch | Aliphatic (sp³) | Stretching vibrations of the methine and methylene C-H bonds. |

| ~1600, ~1580, ~1470 | C=C, C=N stretch | Pyridine Ring | Characteristic ring stretching vibrations.[5] |

| ~1100 | C-O stretch | Secondary Alcohol | Strong absorption for the C-O single bond. |

Trustworthiness of Protocol: Using an Attenuated Total Reflectance (ATR) accessory is a modern, reliable method that requires minimal sample preparation and yields high-quality spectra for solid samples.[6]

IR Experimental Protocol (ATR-FTIR)

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is the preferred method for a polar, pre-ionized salt like this, as it is a soft ionization technique that minimizes premature fragmentation.

Predicted Mass Spectrum (Positive Ion ESI-MS)

In positive ion mode, the analysis will detect the cationic form of the molecule. The hydrochloride salt will dissociate in solution, and the protonated free base will be detected.

Table 4: Predicted m/z Values in ESI-MS

| m/z Value | Ion | Rationale |

| 139.0866 | [M+H]⁺ | This corresponds to the protonated free base (C₇H₁₀N₂O + H⁺). This will be the base peak or molecular ion peak. |

| 121.0760 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion. |

| 110.0709 | [M+H - CH₂OH]⁺ | Cleavage of the C1-C2 bond (α-cleavage) with loss of the hydroxymethyl radical is less likely, but loss of a neutral formaldehyde or methanol fragment can occur. |

| 93.0549 | [C₆H₅N]⁺ | Fragmentation leading to a pyridinium-type ion. |

Mechanistic Insight: The most common fragmentation pathway for amino alcohols is the loss of water. Another significant fragmentation is the cleavage alpha to the oxygen or nitrogen, which can help confirm the connectivity of the side chain.

MS Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Infusion: Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

-

Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 139.1) as the precursor and fragmenting it in the collision cell to observe the daughter ions.

Predicted ESI-MS Fragmentation Pathway

Caption: Key fragmentations in ESI-MS.

Conclusion: A Unified Spectral Portrait

The combination of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise atomic connectivity and stereochemical environment. IR spectroscopy confirms the presence of key functional groups (hydroxyl, ammonium, pyridine ring). Finally, high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through predictable fragmentation patterns. This guide provides the expected spectral data and validated protocols, equipping researchers with the necessary tools for confident and accurate characterization of this important chiral building block.

References

-

BIOFOUNT. (n.d.). 1416354-93-2|this compound. Retrieved from BIOFOUNT website.[7]

-

Benchchem. (n.d.). (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride | 1038594-01-2. Retrieved from Benchchem website.[2]

-

Chemexpress. (n.d.). CAS 1416354-93-2|this compound. Retrieved from [Link]]

-

Gómez, J. A., et al. (2022). A New Insight Into the Vibrational Analysis of Pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-39.[5]

-

Scribd. (n.d.). PE ATR-FTIR Biopharms Library. Retrieved from [Link]6]

-

The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]3]

-

Urakawa, K., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(15), 4478.[4]

Sources

- 1. This compound | 1416354-93-2 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 5. A new insight into the vibrational analysis of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. 1416354-93-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

An In-depth Technical Guide to the Core Mechanism of Action of (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds and foundational principles of medicinal chemistry, we posit that this compound primarily functions as a modulator of nicotinic acetylcholine receptors (nAChRs). This document will delve into the molecular basis for this hypothesis, outlining the key structural motifs that govern its interaction with nAChRs. Furthermore, we will present detailed, field-proven experimental protocols for the definitive characterization of its pharmacological profile, including binding affinity, functional activity, and downstream signaling effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and further investigate the therapeutic potential of this and related 3-pyridylethanolamine scaffolds.

Introduction: The Rationale for 3-Pyridylethanolamine Scaffolds as Nicotinic Acetylcholine Receptor Ligands

The pyridine ring is a well-established pharmacophore in the design of ligands targeting nicotinic acetylcholine receptors (nAChRs).[1][2] These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention in neurological and inflammatory disorders. The nitrogen atom within the pyridine ring of compounds like nicotine acts as a crucial hydrogen bond acceptor, anchoring the ligand within the receptor's binding pocket.[3]

The structural analogue, this compound, incorporates this key pyridine motif. The ethanolamine side chain introduces a chiral center, and extensive research on nAChR ligands has demonstrated that stereochemistry is a critical determinant of both binding affinity and functional activity. The (S)-enantiomer is hypothesized to possess a specific three-dimensional conformation that optimizes its interaction with the target receptor. While direct pharmacological data for this specific molecule is not extensively published, the wealth of information on analogous 3-pyridyl ethers and related compounds provides a strong foundation for elucidating its mechanism of action.[1][4][5]

Postulated Core Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors

Based on the available evidence from structurally related compounds, the primary mechanism of action of this compound is proposed to be the modulation of nAChR activity. The specific nature of this modulation—whether it acts as an agonist, antagonist, or allosteric modulator—and its selectivity for various nAChR subtypes remain to be definitively established for this particular molecule.

Molecular Interactions at the nAChR Binding Site

The binding of this compound to the nAChR is likely governed by a combination of electrostatic and hydrophobic interactions, as well as hydrogen bonding.

-

Hydrogen Bonding: The pyridine nitrogen is expected to form a hydrogen bond with a backbone NH group within the complementary subunit of the nAChR binding site, an interaction critical for the binding of nicotine and other nicotinic agonists.[3] The hydroxyl and amino groups of the ethanolamine side chain may also participate in hydrogen bonding with amino acid residues in the binding pocket.

-

Cation-π Interactions: The protonated amino group can engage in cation-π interactions with aromatic residues, such as tryptophan and tyrosine, which are known to be present in the nAChR binding site.

-

Stereoselectivity: The (S)-configuration at the chiral center dictates a specific spatial arrangement of the pyridine ring and the ethanolamine side chain, which is hypothesized to be optimal for fitting into the binding pocket of certain nAChR subtypes.

The following diagram illustrates the hypothesized key interactions of this compound within a generic nAChR binding pocket.

Caption: Hypothesized binding of the compound at the nAChR.

Potential for nAChR Subtype Selectivity

The diverse family of nAChRs, composed of different subunit combinations (e.g., α4β2, α7), presents opportunities for developing subtype-selective ligands with improved therapeutic profiles and reduced side effects. The specific structure of this compound, particularly the substitution pattern on the pyridine ring and the nature of the amino alcohol side chain, will determine its binding affinity and functional activity at different nAChR subtypes. Studies on analogous compounds suggest that modifications to the pyridine ring and the amino moiety can significantly impact subtype selectivity.[1][2][6]

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following protocols are standard in the field of nAChR pharmacology.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of the compound for various nAChR subtypes.

Methodology:

-

Preparation of Membranes: Prepare cell membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7) or from dissected brain regions known to be enriched in certain subtypes (e.g., thalamus for α4β2).

-

Competition Binding: Incubate the membranes with a constant concentration of a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and increasing concentrations of the test compound.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

| nAChR Subtype | Radioligand | Ki (nM) of this compound |

| α4β2 | [³H]epibatidine | TBD |

| α7 | [¹²⁵I]α-bungarotoxin | TBD |

| α3β4 | [³H]epibatidine | TBD |

Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) and potency (EC50 or IC50) of the compound at specific nAChR subtypes.

Methodology:

-

Oocyte Expression: Inject Xenopus laevis oocytes with cRNAs encoding the desired nAChR subunits.

-

Electrophysiological Recording: After 2-5 days of incubation, place the oocytes in a recording chamber and impale them with two microelectrodes for voltage clamping.

-

Agonist Mode: Apply increasing concentrations of the test compound to the oocyte and measure the evoked current to determine its agonist activity and EC50.

-

Antagonist Mode: Co-apply a fixed concentration of a known agonist (e.g., acetylcholine) with increasing concentrations of the test compound to determine its antagonist activity and IC50.

-

Data Analysis: Plot concentration-response curves and fit the data to the Hill equation to determine EC50 or IC50 values.

Experimental Workflow Diagram:

Caption: Workflow for TEVC electrophysiology experiments.

Downstream Signaling Pathway Analysis

Objective: To investigate the intracellular signaling pathways modulated by the compound upon nAChR activation or inhibition.

Methodology:

-

Cell Culture: Use cell lines endogenously or exogenously expressing the nAChR subtype of interest.

-

Compound Treatment: Treat the cells with the test compound at various concentrations and time points.

-

Calcium Imaging: For nAChRs that are permeable to calcium, measure changes in intracellular calcium concentration using fluorescent indicators (e.g., Fura-2, Fluo-4).

-

Western Blotting: Analyze the phosphorylation status of key signaling proteins downstream of nAChR activation, such as ERK1/2, CREB, and Akt.

-

Gene Expression Analysis: Use quantitative PCR (qPCR) to measure changes in the expression of genes known to be regulated by nAChR signaling.

Signaling Pathway Diagram:

Caption: Potential downstream signaling pathways.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet prevalent in the public domain, a robust body of literature on structurally related compounds strongly supports its role as a modulator of nicotinic acetylcholine receptors. The key structural features, including the 3-pyridyl moiety and the specific stereochemistry of the ethanolamine side chain, are consistent with the established pharmacophore for nAChR ligands. The experimental protocols detailed in this guide provide a clear roadmap for the definitive characterization of its binding affinity, functional activity, and downstream signaling effects. Further investigation into this compound and its analogs holds significant promise for the development of novel therapeutics targeting nAChR-mediated pathways.

References

-

Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

-

De Amici, M., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813. [Link]

-

Navarro, H. A., et al. (2013). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues. Journal of Medicinal Chemistry, 56(21), 8872-8884. [Link]

-

Malpass, J. R., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066. [Link]

-

Arias, H. R., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 597645. [Link]

-

Carroll, F. I., et al. (2012). Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues. Journal of Medicinal Chemistry, 55(14), 6457-6468. [Link]

-

Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 42(12), 2251-2259. [Link]

-

Antitumor activity of novel tricyclic pyrone analogs in murine leukemia cells in vitro. (2002). Anticancer Research, 22(6B), 3543-3548. [Link]

- Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one and related methods. (2012).

-

Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs. (2020). Bioorganic & Medicinal Chemistry, 28(22), 115710. [Link]

-

Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. (2002). Current Medicinal Chemistry, 9(1), 1-29. [Link]

-

Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. (1996). Bioorganic & Medicinal Chemistry, 4(12), 2211-2217. [Link]

-

Inhibition of nicotinic acetylcholine receptors by oligoarginine peptides and polyamine-related compounds. (2023). Frontiers in Pharmacology, 14, 1324103. [Link]

-

The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. (2009). Proceedings of the National Academy of Sciences of the United States of America, 106(47), 20010-20015. [Link]

-

Scoparone chemical modification into semi-synthetic analogues featuring 3-substitution for their anti-inflammatory activity. (2024). Molecular Diversity, 28(4), 2467-2478. [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry, 59(10), 4849-4865. [Link]

Sources

- 1. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity Screening of (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of the chiral β-amino alcohol derivative, (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and robust screening cascade.

Introduction: Unveiling the Potential of a Pyridine-Based Scaffold

This compound is a chiral compound featuring a pyridine ring and an amino alcohol functional group.[1] This structural combination is of significant interest in medicinal chemistry. The pyridine ring can engage in various interactions with biological macromolecules, while the aminoethanol moiety can form crucial hydrogen bonds, influencing the structure and function of molecular targets.[1] Compounds with similar structural motifs have been explored for a range of therapeutic applications, including as intermediates in the synthesis of pharmaceuticals targeting neurological and cardiovascular systems.[2] This guide outlines a multi-tiered screening strategy to elucidate the biological activities of this compound, progressing from broad, high-throughput computational and in vitro methods to more complex cell-based and in vivo models.

Part 1: Foundational In Silico and High-Throughput Screening

The initial phase of screening is designed to rapidly assess a broad range of potential biological activities and prioritize subsequent experimental efforts. This is achieved through a combination of computational modeling and high-throughput screening (HTS) against diverse target classes.[3][4]

In Silico Profiling: Predicting Biological Activity

Computer-aided drug design (CADD), or in silico methods, leverage computational techniques to predict the biological activity and physicochemical properties of potential drug candidates.[5] This approach is a time and resource-efficient first step in the drug discovery process.[5][6]

-

Target Prediction and Molecular Docking: The first step involves identifying potential protein targets.[5] Algorithms predict binding sites on protein surfaces where a ligand can interact to produce a biological effect.[5] Molecular docking simulations are then used to predict the binding mode and affinity of this compound to a wide array of known protein structures.[7] This helps in hypothesizing its mechanism of action.

-

Pharmacophore Modeling: This technique identifies the 3D arrangement of essential features of a molecule that are responsible for its biological activity. By comparing the pharmacophore of the test compound with those of known active ligands, potential targets can be inferred.

-

ADME/Tox Prediction: Computational models are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of the compound.[7][8] This early assessment helps in identifying potential liabilities that might hinder later-stage development.

Caption: In Silico Screening Workflow.

High-Throughput Screening (HTS): A Broad Experimental Net

HTS automates the screening of large compound libraries against various biological targets, enabling the rapid identification of potential drug candidates.[3][9] This methodology is crucial for expediting the drug discovery process.[9]

The HTS process can be broken down into several key stages:

-

Assay Development and Miniaturization: The initial step involves developing robust and reproducible assays in a miniaturized format (e.g., 384-well plates) to conserve reagents and the test compound.[10]

-

Pilot Screen: A small subset of a compound library (around 2,000 compounds) is typically screened first to validate the assay performance and data analysis pipeline.[10] A statistical parameter known as the Z'-factor is used to assess the quality of the assay, with a value greater than 0.5 generally considered acceptable.[3]

-

Primary Screen: The full-scale HTS is then conducted, screening the test compound against a diverse panel of targets.

-

Hit Confirmation and Prioritization: "Hits," or compounds showing activity in the primary screen, are then re-tested to confirm their activity and rule out false positives. Active compounds are prioritized for further investigation based on their potency, selectivity, and other desirable properties.

Caption: High-Throughput Screening Workflow.

Part 2: Focused In Vitro and Cell-Based Assays

Based on the initial screening results, a more focused set of in vitro and cell-based assays are conducted to validate the initial hits and gain a deeper understanding of the compound's mechanism of action.

Target-Based In Vitro Assays

These assays are designed to measure the direct interaction of the compound with a purified biological target, such as a receptor or enzyme.[11][12]

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are common drug targets.[13] Several assay formats can be used to measure GPCR activation.

-

Second Messenger Assays: These assays measure the downstream signaling molecules produced upon GPCR activation, such as cAMP for Gs and Gi-coupled receptors, or inositol phosphates and calcium for Gq-coupled receptors.[14]

-

Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET assays can be used to monitor the interaction between a GPCR and its downstream signaling partners, such as G-proteins or β-arrestins.[15]

Table 1: Hypothetical GPCR Screening Data

| Target GPCR | Assay Type | EC50 (µM) | Emax (%) |

| Adrenergic β2 | cAMP Accumulation | 1.2 | 95 |

| Dopamine D2 | β-arrestin Recruitment | 5.8 | 60 |

| Muscarinic M1 | Calcium Flux | > 100 | N/A |

Cell-Based Phenotypic Assays

Cell-based assays provide a more physiologically relevant context to assess the compound's activity by measuring its effects on whole cells.[11]

This assay measures the ability of the compound to suppress the production of pro-inflammatory cytokines in immune cells.

-

Cell Culture: Culture a relevant immune cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS).

-

Compound Treatment: Co-incubate the cells with varying concentrations of this compound.

-

Cytokine Measurement: After a suitable incubation period, measure the levels of a pro-inflammatory cytokine (e.g., TNF-α) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Part 3: In Vivo Model Validation

The most promising lead compounds from in vitro and cell-based screening are then advanced to in vivo animal models to assess their efficacy and safety in a whole organism.[9] The choice of animal model is critical and should be relevant to the human disease being studied.[16]

Rationale for Model Selection

The selection of an appropriate animal model is crucial for the successful translation of preclinical findings to clinical applications.[16] A wide range of animal models are available to study various diseases, including cardiovascular diseases, neurological disorders, and cancer.[17][18]

Example In Vivo Study: Cardiovascular Model

Given that compounds with similar structures have been investigated for cardiovascular effects, a relevant in vivo model would be appropriate.

The SHR is a well-established genetic model of hypertension that mimics many aspects of human essential hypertension.[17]

-

Experimental Design:

-

Acclimate male SHRs for one week.

-

Divide the animals into vehicle control and treatment groups.

-

Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 4 weeks).

-

Monitor blood pressure and heart rate throughout the study using telemetry or tail-cuff methods.

-

At the end of the study, collect blood and tissues for biomarker analysis and histopathology.

-

Table 2: Hypothetical In Vivo Efficacy Data in SHR Model

| Treatment Group | Dose (mg/kg) | Change in Systolic Blood Pressure (mmHg) |

| Vehicle Control | - | +5 ± 2 |

| Compound X | 10 | -15 ± 3 |

| Compound X | 30 | -25 ± 4 |

| *p < 0.05 compared to vehicle control |

Conclusion: A Pathway to Therapeutic Discovery

This in-depth technical guide provides a comprehensive and logical framework for the biological activity screening of this compound. By employing a multi-tiered approach that progresses from broad in silico and high-throughput screening to more focused in vitro and in vivo validation, researchers can efficiently and effectively elucidate the therapeutic potential of this promising compound. The emphasis on rational experimental design and the use of self-validating protocols ensures the generation of high-quality, reproducible data, which is essential for advancing a compound through the drug discovery and development pipeline.

References

- Preclinical Models of Cardiac Disease: A Comprehensive Overview for Clinical Scientists. (2024-01-16). vertexaisearch.cloud.google.com.

-

In Silico Drug Design- Definition, Methods, Types, Uses - Microbe Notes. (2023-08-03). microbenotes.com. [Link]

- Drug Discovery Tools and In Silico Techniques: A Review. (2024-06-25). vertexaisearch.cloud.google.com.

-

What is in silico drug discovery? - Patsnap Synapse. (2025-03-20). patsnap.com. [Link]

-

Translational In Vivo Models for Cardiovascular Diseases - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

-

Drug discovery by using in-silico experiments - dockdynamics In-Silico Lab. (2022-12-06). dockdynamics.com. [Link]

- An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023-03-02). vertexaisearch.cloud.google.com.

- In vivo models of cardiac diseases: application to drug development and screening. (2009-12-19). vertexaisearch.cloud.google.com.

-

In silico pharmacology for drug discovery: applications to targets and beyond - PMC. ncbi.nlm.nih.gov. [Link]

-

Biological Assays: Innovations and Applications - Longdom Publishing. longdom.org. [Link]

-

Cardiovascular Diseases Models - WuXi Biology. wuxibiologics.com. [Link]

- Recent progress in assays for GPCR drug discovery. vertexaisearch.cloud.google.com.

-

In vivo models - Cardiomedex |. cardiomedex.com. [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. ncbi.nlm.nih.gov. [Link]

-

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025-05-03). analyzingdata.io. [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. eurofinsdiscover.com. [Link]

-

High-Throughput Screening (HTS) | Malvern Panalytical. materials-talks.com. [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024-05-17). mdpi.com. [Link]

- High throughput screening of small molecule library: procedure, challenges and future. (2016-06-15). vertexaisearch.cloud.google.com.

-

High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - MDPI. mdpi.com. [Link]

-

High-Throughput Screening in Drug Discovery Explained - Technology Networks. (2025-09-25). technologynetworks.com. [Link]

-

Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC. (2018-08-14). ncbi.nlm.nih.gov. [Link]

-

Biochemical assays in drug discovery and development - Celtarys Research. (2025-07-24). celtarys.com. [Link]

-

Screening and identification of novel biologically active natural compounds - PMC. (2017-06-05). ncbi.nlm.nih.gov. [Link]

-

(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride - MySkinRecipes. myskinrecipes.com. [Link]

-

Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney - MDPI. mdpi.com. [Link]

- DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride [myskinrecipes.com]

- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 4. technologynetworks.com [technologynetworks.com]

- 5. microbenotes.com [microbenotes.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. dockdynamics.com [dockdynamics.com]

- 8. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 11. mdpi.com [mdpi.com]

- 12. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. mdpi.com [mdpi.com]

- 16. Translational In Vivo Models for Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. In vivo models - Cardiomedex [cardiomedex.com]

An In-Depth Technical Guide to Investigating the Therapeutic Targets of (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride: A Focus on Nicotinic Acetylcholine Receptors and Beyond

Abstract

(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral β-amino alcohol derivative featuring a pyridin-3-yl moiety.[1] This structural motif is shared with nicotine and other ligands of nicotinic acetylcholine receptors (nAChRs), suggesting that nAChRs are a primary and logical therapeutic target for this compound.[2] nAChRs are ligand-gated ion channels integral to synaptic transmission and are implicated in a wide range of CNS disorders, inflammatory conditions, and pain.[2][3][4] This guide provides a comprehensive framework for drug development professionals to systematically investigate the therapeutic potential of this compound. We present a core hypothesis centered on nAChR modulation and detail a multi-stage experimental plan, from initial binding and functional assays to broader, unbiased target deconvolution strategies. This document furnishes detailed, field-proven protocols for key in vitro experiments, including radioligand binding assays, two-electrode voltage clamp electrophysiology, and functional inflammation assays, to enable a thorough and scientifically rigorous evaluation of the compound's mechanism of action and therapeutic promise.

Part 1: Introduction & Core Hypothesis

Chemical and Pharmacological Profile of this compound

This compound is a small molecule whose structure is characterized by a pyridine ring, an ethanol backbone, and an amino group.[1] The pyridine ring, in particular, is a well-established pharmacophore that can interact with various enzymes and receptors, while the aminoethanol group can form critical hydrogen bonds with biological macromolecules.[1] Preliminary research into structurally related compounds has suggested potential anti-inflammatory and antimicrobial properties, though the specific molecular targets remain largely uncharacterized.[1] The compound's chirality is a critical feature, as stereochemistry often dictates pharmacological efficacy and metabolic pathways.

The Nicotinic Acetylcholine Receptor (nAChR) Superfamily: Structure, Function, and Therapeutic Relevance

Nicotinic acetylcholine receptors (nAChRs) are pentameric, ligand-gated ion channels that respond to the neurotransmitter acetylcholine.[2][5] They are ubiquitously expressed in the central and peripheral nervous systems, as well as in non-neuronal cells such as those of the immune system.[2][6] In mammals, 17 nAChR subunits have been identified (α1–10, β1–4, γ, δ, ε), which assemble into a diverse array of receptor subtypes with distinct pharmacological properties and anatomical localizations.[2][3]

The most predominant subtypes in the brain are the α4β2 and α7 receptors.[2][4][6] Dysfunction in nAChR signaling is implicated in a host of pathologies, making them high-value therapeutic targets for:

-

Neurodegenerative Diseases: Alzheimer's and Parkinson's disease.[7]

-

Psychiatric and Neurological Disorders: Schizophrenia, ADHD, and epilepsy.[2][7]

-

Inflammation: The α7 nAChR subtype is a key component of the "cholinergic anti-inflammatory pathway," a neural circuit that regulates the innate immune response.[8][9]

-

Pain and Addiction: nAChRs modulate neurotransmitter release, including dopamine in reward pathways.[2][7]

The Core Hypothesis: Structural Analogy to nAChR Ligands as a Roadmap for Target Identification

The presence of the pyridin-3-yl group in this compound provides a strong, structurally-driven rationale for hypothesizing its interaction with nAChRs. This moiety is a cornerstone of nicotine's structure and is essential for its high-affinity binding to several nAChR subtypes. We hypothesize that This compound is a modulator (agonist, antagonist, or allosteric modulator) of one or more nAChR subtypes. This hypothesis forms the logical starting point for a structured target validation campaign.

Part 2: Primary Target Validation: Investigating nAChR Interactions

To rigorously test our core hypothesis, a two-stage approach is essential: first, to confirm binding to nAChRs, and second, to characterize the functional consequence of that binding.

Initial Screening: Binding Affinity Assays

The first crucial experiment is to determine if the compound physically interacts with nAChRs. Competitive radioligand binding assays are a robust and quantitative method for determining the binding affinity (Ki) of an unlabeled test compound.[10][11]

Experimental Protocol: Competitive Radioligand Binding Assay [10][12][13]

-

Preparation of nAChR Source:

-

Prepare cell membrane homogenates from cell lines stably expressing the nAChR subtypes of interest (e.g., α4β2, α7) or from dissected rodent brain regions known to be rich in these receptors (e.g., thalamus for α4β2, hippocampus for α7).[12][13]

-

Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and pellet membranes via centrifugation. Resuspend and store at -80°C.[13] Determine protein concentration using a BCA assay.[13]

-

-

Assay Setup (96-well plate format):

-

Total Binding: Membrane preparation + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membrane preparation + Radioligand + High concentration of a known nAChR agonist (e.g., nicotine or epibatidine) to saturate all specific binding sites.[14]

-

Competition: Membrane preparation + Radioligand + Serial dilutions of this compound.

-

-

Radioligands:

-

Incubation & Filtration:

-

Incubate the plates at a specified temperature (e.g., 24-30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[13][14]

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine) to separate bound from unbound radioligand.[13][14]

-

Wash filters multiple times with ice-cold wash buffer.

-

-

Detection & Analysis:

-

Place filters in scintillation vials with scintillation cocktail.

-

Measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Calculate specific binding (Total Binding - NSB).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10][14]

-

Data Presentation: Predicted Binding Affinities

| nAChR Subtype | Radioligand | Test Compound Ki (nM) |

| α4β2 | [³H]Cytisine | Experimental Value |

| α7 | [³H]MLA | Experimental Value |

| α3β4 (Ganglionic) | [³H]Epibatidine | Experimental Value |

Functional Characterization: Electrophysiology Assays

A high binding affinity does not reveal the compound's functional effect. It could be an activator (agonist), an inhibitor (antagonist), or a modulator. The two-electrode voltage clamp (TEVC) technique using Xenopus oocytes is the gold standard for characterizing the function of ligand-gated ion channels.[15][16][17]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes [15][16][17]

-

Oocyte Preparation:

-

TEVC Recording:

-

Agonist Mode Testing:

-

Apply increasing concentrations of this compound to the oocyte via the perfusion system.

-

Record the inward current generated by the opening of the nAChR channels.

-

Plot the current response against the compound concentration to generate a dose-response curve and determine the EC50 (concentration for half-maximal activation) and Imax (maximum effect).

-

-

Antagonist Mode Testing:

-

Apply a fixed, sub-maximal concentration (e.g., EC50) of a known nAChR agonist (e.g., acetylcholine).

-

Co-apply the agonist with increasing concentrations of this compound.

-

A decrease in the acetylcholine-evoked current indicates antagonism. Calculate the IC50 for the inhibition.

-

Data Presentation: Functional Activity at nAChRs

| nAChR Subtype | Mode | Potency (EC50/IC50, µM) | Efficacy (% of ACh Imax) |

| α4β2 | Agonist / Antagonist | Experimental Value | Experimental Value |

| α7 | Agonist / Antagonist | Experimental Value | Experimental Value |

Pathway Visualization: nAChR Signaling

Upon agonist binding, nAChRs undergo a conformational change, opening a central pore permeable to cations like Na⁺ and Ca²⁺.[5][19] This influx leads to membrane depolarization and, in neurons, the initiation of an action potential.[6] Influx of Ca²⁺ can also trigger a variety of downstream intracellular signaling cascades.[6]

Caption: Canonical signaling pathway upon nAChR activation.

Part 3: Exploring Broader Therapeutic Potential & Off-Target Effects

If the compound is confirmed as an α7 nAChR agonist, it has significant potential as an anti-inflammatory agent. Beyond the primary hypothesis, it is crucial to employ unbiased methods to identify other potential targets, which could reveal novel therapeutic applications or predict potential side effects.

The Cholinergic Anti-inflammatory Pathway: Targeting the α7 nAChR

The cholinergic anti-inflammatory pathway is a neural reflex in which the vagus nerve, releasing acetylcholine, inhibits cytokine production by immune cells, primarily macrophages.[8][9][20][21] This effect is mediated specifically by the α7 nAChR.[8][20] An α7 agonist could therefore be a powerful therapeutic for inflammatory diseases.

Experimental Protocol: Macrophage TNF-α Release Assay [22][23][24]

-

Cell Culture:

-

Treatment:

-

Incubation and Sample Collection:

-

Incubate the plates for 2-4 hours.[22]

-

After incubation, centrifuge the plate and collect the cell culture supernatant.

-

-

TNF-α Quantification:

-